4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A study conducted by Gomha et al. (2017) introduced a novel series of pharmacophores containing the thiazole moiety, synthesized through facile methods. These compounds were evaluated as potent anticancer agents, particularly against Hepatocellular carcinoma cell lines, showcasing significant anticancer results (Gomha et al., 2017). Similarly, Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which, after being tested in vitro for cytotoxicity, exhibited good inhibitory activity against various cell lines, highlighting the therapeutic potential of thiophene-based compounds (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Activities
The antimicrobial properties of thiadiazole derivatives have been explored, with compounds showing promising activities against a range of microorganisms. For instance, Farghaly et al. (2011) synthesized a new series of thiadiazole-enaminones, revealing that some of these compounds exhibit significant antimicrobial activities (Farghaly, Abdallah, & Muhammad, 2011). Another study by Muğlu, Yakan, and Shouaib (2020) focused on the synthesis of novel 1,3,4-thiadiazole derivatives from thiophene-2-carboxylic acid, demonstrating effective antimicrobial activity against a selection of Gram-negative and Gram-positive bacteria as well as the fungus Candida albicans (Muğlu, Yakan, & Shouaib, 2020).
Molecular Structure and Tautomerism
The study on the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function by Matwijczuk et al. (2017) provides insight into the structural properties and tautomeric behaviors of thiadiazole derivatives, which can be crucial for understanding their biological activities (Matwijczuk et al., 2017).
Properties
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylcyclopentyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-11(19-16-15-9)12(17)14-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWMUHXNCCZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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